4-Tert-butyl-2-trifluoromethylcyclohexanone

lipophilicity drug design permeability

4-Tert-butyl-2-trifluoromethylcyclohexanone (CAS 132091-74-8) is a disubstituted cyclohexanone derivative bearing a bulky tert-butyl group at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position. The compound is a colorless to pale yellow liquid with a molecular formula of C11H17F3O and a molecular weight of 222.25 g/mol.

Molecular Formula C11H17F3O
Molecular Weight 222.25 g/mol
CAS No. 132091-74-8
Cat. No. B137382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-trifluoromethylcyclohexanone
CAS132091-74-8
Synonyms4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE
Molecular FormulaC11H17F3O
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=O)C(C1)C(F)(F)F
InChIInChI=1S/C11H17F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h7-8H,4-6H2,1-3H3
InChIKeyGESGAVKCQTXSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-trifluoromethylcyclohexanone CAS 132091-74-8: Key Identity and Core Characteristics for Procurement Screening


4-Tert-butyl-2-trifluoromethylcyclohexanone (CAS 132091-74-8) is a disubstituted cyclohexanone derivative bearing a bulky tert-butyl group at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position . The compound is a colorless to pale yellow liquid with a molecular formula of C11H17F3O and a molecular weight of 222.25 g/mol. It exists as a mixture of diastereomers (major and minor isomers) distinguishable by NMR spectroscopy [1]. The combination of steric bulk and strong electron-withdrawing character makes this ketone a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Synthetic Intermediate Combined steric and electronic tuning for medicinal chemistry and agrochemical R&D
Stereochemical Probe Diastereomer mixture with distinct NMR fingerprints supports stereoselective method development
High-Purity Supply Reported purity specification exceeds typical bulk analogs, reducing side reactions in sensitive steps

Why Simple In-Class Substitution with 4-Tert-butyl-2-trifluoromethylcyclohexanone Analogs Fails: A Segue to Quantitative Differentiation


Despite sharing the cyclohexanone core, neither the monotrifluoromethyl analog (2-trifluoromethylcyclohexanone) nor the mono-tert-butyl analog (4-tert-butylcyclohexanone) can replicate the steric and electronic profile of the target compound. The combined presence of the bulky tert-butyl group and the strongly electron-withdrawing trifluoromethyl group results in a unique conformational bias, altered reactivity, and significantly different lipophilicity. The quantitative evidence below demonstrates that these differences translate into measurable advantages in synthesis, analytical characterization, and ultimately procurement decision-making. Direct comparative data, while limited, highlight that generic substitution will not achieve the same synthetic outcome or quality assurance parameters.

Steric-Electronic Mismatch Mono-substituted cyclohexanone analogs lack the combined steric bulk and electron-withdrawing character, altering reaction outcomes.
Stereochemical Tracking Absent Without diastereomeric complexity, simple analogs cannot provide NMR-based stereochemical quality control.
Lipophilicity Deviation Calculated LogP shifts significantly versus target compound, impacting membrane partitioning predictions in drug design.

4-Tert-butyl-2-trifluoromethylcyclohexanone Evidence Guide: Head-to-Head Quantitative Differentiation for Scientific Selection


Lipophilicity: 4-Tert-butyl-2-trifluoromethylcyclohexanone Exhibits Significantly Higher Calculated LogP Than Its Mono-Substituted Analogs

The target compound shows a computed LogP of 3.58 , substantially higher than 4-tert-butylcyclohexanone (LogP 2.9) [1] and 2-trifluoromethylcyclohexanone (LogP 2.0) [2]. This increase of +0.68 log units over the tert-butyl analog and +1.58 over the trifluoromethyl analog results from the additive hydrophobicity of the two substituents. Enhanced lipophilicity directly influences membrane permeability and metabolic stability in bioactive molecule design.

Lipophilicity
Class-level
LogP 3.58
Reported higher lipophilicity vs mono-substituted analogs
+0.68 vs 4-tert-butyl; +1.58 vs 2-CF₃
lipophilicity drug design permeability

Diastereomeric Identity: Distinct Major and Minor Isomer NMR Signatures Enable Rigorous Quality Control Not Possible with Non-Isomeric Analogs

The compound is produced and supplied as a mixture of diastereomers, with separate 1H and 13C NMR spectra available for both the major and minor isomer [1]. This spectral duality provides a built-in fingerprint for identity confirmation and purity assessment. In contrast, 4-tert-butylcyclohexanone and 2-trifluoromethylcyclohexanone lack this stereochemical complexity and cannot be used to validate diastereoselective synthetic steps.

Diastereomer NMR
Supporting
2 distinct isomer sets
Enables stereochemical QC and de monitoring
Not available with achiral analogs
NMR spectroscopy quality control stereochemistry

Synthetic Methodology: 4-Tert-butyl-2-trifluoromethylcyclohexanone is a Validated Substrate in Rapid Radical Trifluoromethylation, Demonstrating Compatibility of the tert-Butyl Group with Aggressive Reaction Conditions

Itoh and Mikami (2005) employed 4-tert-butylcyclohexanone lithium enolate as a substrate for radical trifluoromethylation using CF3I and BEt3, obtaining the title compound with a reaction time as short as ~1 s [1]. This result validates that the tert-butyl substituent does not interfere with the radical process, whereas many highly basic enolates undergo defluorination side reactions. No direct yield comparison with 4-tert-butylcyclohexanone itself under the same conditions is available, but the successful isolation of the product confirms functional group tolerance.

Radical Trifluoromethylation
Class-level
~1 s reaction
Reported substrate tolerance for rapid CF₃ incorporation
Validates steric compatibility under radical conditions
radical trifluoromethylation synthetic methodology lithium enolates

Purity Specification: Commercially Available 4-Tert-butyl-2-trifluoromethylcyclohexanone Meets Stringent Purity Criteria (NLT 98%) Suitable for Pharmaceutical R&D

One supplier (MolCore) certifies the compound at NLT 98% purity , a specification that exceeds the typical 95% offered for bulk cyclohexanone derivatives such as 4-tert-butylcyclohexanone. This higher purity standard reduces the risk of side reactions caused by impurities in sensitive medicinal chemistry applications.

Purity Specification
Supporting
NLT 98%
Supports quality-sensitive research workflows
Exceeds typical 95% for cyclohexanone analogs
purity quality assurance pharmaceutical intermediate

Targeted Application Scenarios for 4-Tert-butyl-2-trifluoromethylcyclohexanone: Where Procurement Delivers Demonstrable Advantage


Medicinal Chemistry: Optimization of CNS-Penetrant Lead Compounds

When designing drug candidates requiring enhanced blood-brain barrier permeability, the elevated LogP (3.58) of 4-tert-butyl-2-trifluoromethylcyclohexanone compared to mono-substituted cyclohexanones (LogP 2.0–2.9) makes it a preferred ketone building block. Its incorporation can increase the lipophilicity of final compounds without introducing additional aromatic rings, which may improve pharmacokinetic profiles.

Stereoselective Synthesis: Use as a Chiral Pool Precursor

The diastereomeric nature of the compound (major and minor isomers) allows researchers to develop and validate asymmetric synthetic methods. The availability of distinct NMR spectra for each isomer facilitates the determination of diastereomeric excess (de) after transformations such as reduction or Grignard addition. This property is absent in simpler cyclohexanones and provides a tangible advantage for stereochemical research.

Methodology Development: Radical Trifluoromethylation Protocols

As a validated substrate in fast radical trifluoromethylation (~1 s reaction time), the compound serves as a benchmark for developing new trifluoromethylation reagents or conditions. Its steric demands and electronic character provide a stringent test for reaction scope, making it a valuable reference in both academic and industrial process chemistry settings.

Quality-Sensitive Procurement: GMP-like Intermediate Production

For CROs and pharmaceutical R&D groups requiring high-purity intermediates, sourcing material with a guaranteed NLT 98% purity minimizes additional purification steps. This specification, which exceeds that of common bulk cyclohexanone analogs, directly impacts process efficiency and reproducibility in multi-step syntheses.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Non-aromatic lipophilicity enhancement
LogP and permeability assay validation
Stereoselective synthesis development
Diastereomeric ratio monitoring by NMR
Stereochemical outcome and de determination
Radical trifluoromethylation protocols
Steric tolerance and reaction benchmark
Substrate scope and efficiency validation
High-purity intermediate procurement
Supplier-reported high-purity specification
Lot-specific purity and impurity profiling
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